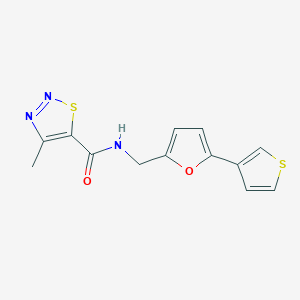
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, also known as MTFC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTFC is a thiadiazole derivative that has shown promising results in laboratory experiments, making it a potential candidate for further research.
作用機序
The mechanism of action of 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is not yet fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer cell growth. 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate caspase-3, an enzyme involved in apoptosis or programmed cell death.
生化学的および生理学的効果
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and improving cognitive function in animal models of Alzheimer's disease. 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
One advantage of using 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide in laboratory experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer agents. However, one limitation is that more research is needed to fully understand its mechanisms of action and potential side effects.
将来の方向性
There are several potential future directions for research on 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, including:
1. Further investigation of its anti-inflammatory and anti-cancer effects in animal models and human clinical trials.
2. Exploration of its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
3. Investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular disease.
4. Development of new synthetic methods for producing 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives.
5. Investigation of the structure-activity relationship of 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives to identify more potent and selective compounds.
合成法
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using various methods, including the reaction of 5-(thiophen-3-yl)furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization with chloroacetyl chloride. Another method involves the reaction of 5-(thiophen-3-yl)furan-2-carboxylic acid with thionyl chloride, followed by reaction with thiosemicarbazide and chloroacetyl chloride.
科学的研究の応用
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has shown potential in various scientific research applications, including its use as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for Alzheimer's disease. In laboratory experiments, 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
特性
IUPAC Name |
4-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-6-10-2-3-11(18-10)9-4-5-19-7-9/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZYZYYBKPLUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

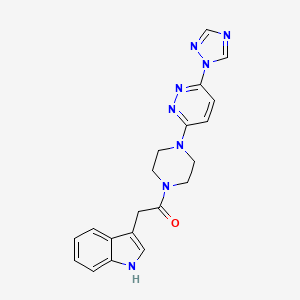
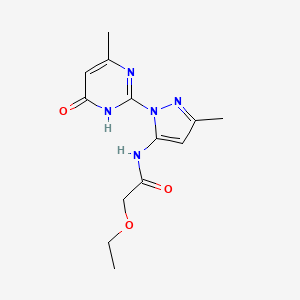
![Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B2558405.png)
![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2558406.png)
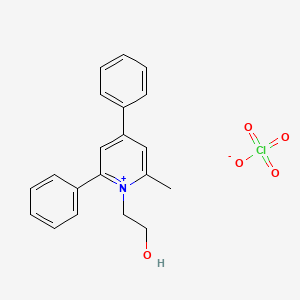
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2558408.png)
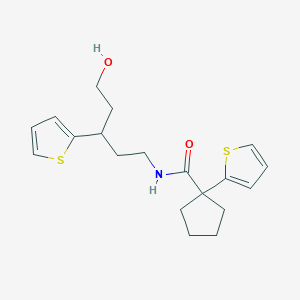
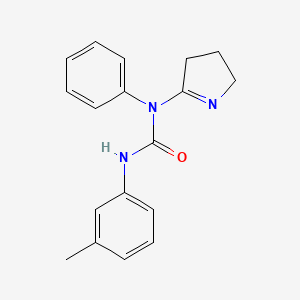
![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2558417.png)
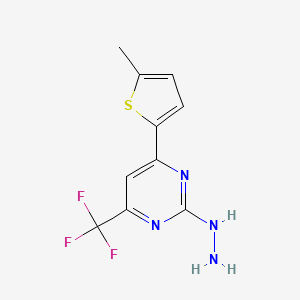
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2558420.png)
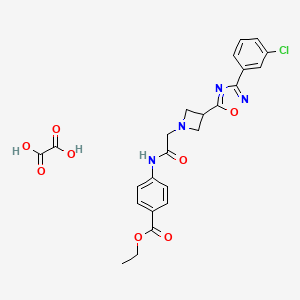
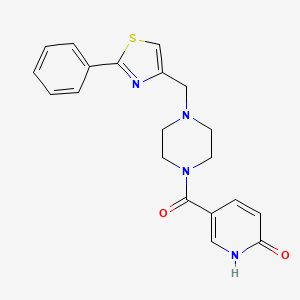
![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)